molecular formula C14H8ClF3O2 B6332853 4-Chloro-3'-(trifluoromethoxy)benzophenone CAS No. 1488103-68-9

4-Chloro-3'-(trifluoromethoxy)benzophenone

Cat. No.: B6332853
CAS No.: 1488103-68-9
M. Wt: 300.66 g/mol
InChI Key: AKVUMQKNVWDEKS-UHFFFAOYSA-N
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Description

4-Chloro-3’-(trifluoromethoxy)benzophenone is an organic compound with the molecular formula C14H8ClF3O2 It is a derivative of benzophenone, where the phenyl rings are substituted with a chlorine atom and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-chloro-3-(trifluoromethoxy)phenylboronic acid with benzoyl chloride in the presence of a palladium catalyst . The reaction is carried out under mild conditions, typically at room temperature, and in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 4-Chloro-3’-(trifluoromethoxy)benzophenone may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound with minimal waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’-(trifluoromethoxy)benzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.

Major Products

    Substitution: Products include various substituted benzophenones depending on the nucleophile used.

    Reduction: The major product is 4-Chloro-3’-(trifluoromethoxy)benzyl alcohol.

    Oxidation: Products can include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-Chloro-3’-(trifluoromethoxy)benzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3’-(trifluoromethoxy)benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)benzaldehyde
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-(Trifluoromethyl)benzophenone

Comparison

4-Chloro-3’-(trifluoromethoxy)benzophenone is unique due to the presence of both a chlorine atom and a trifluoromethoxy group, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(4-chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-11-6-4-9(5-7-11)13(19)10-2-1-3-12(8-10)20-14(16,17)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVUMQKNVWDEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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